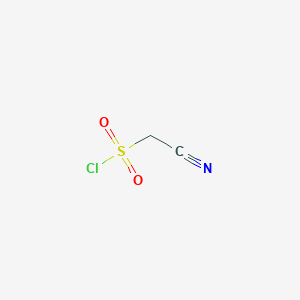
ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives, showcasing the versatility of ethyl ester compounds in heterocyclic chemistry (Harb et al., 1989).
- Transformation and Antibacterial Activity : Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate demonstrated the ability to undergo transformation into various derivatives, some of which exhibited weak antibacterial activity, indicating the potential biomedical applications of such compounds (Anusevičius et al., 2014).
- Functionalised Pyrido and Imidazo Derivatives : The synthesis of ethyl 3,4-dihydro-2H-pyrido and imidazo derivatives from ethyl 2,3-dibromopropanoate and various aminopyridines demonstrates the compound's utility in generating bioactive heterocyclic frameworks (Arrault et al., 2002).
Biological Activities
- Antioxidant Activity : The synthesis and evaluation of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, starting from ethyl ester precursors, showed significant antioxidant activity, highlighting the potential for discovering new antioxidant agents (Zaki et al., 2017).
- Heterocyclic Chemistry and Antitumor Activity : Cyanoacetamide intermediates derived from ethyl esters were key in synthesizing benzothiophenes with noted antitumor and antioxidant activities, suggesting a pathway for developing novel anticancer agents (Bialy & Gouda, 2011).
Properties
IUPAC Name |
ethyl 4-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-25-17(24)20-9-7-13(8-10-20)18-15(22)11-21-16(23)6-5-14(19-21)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTSLKYRRNIVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)

![N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2407659.png)



![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)


![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
